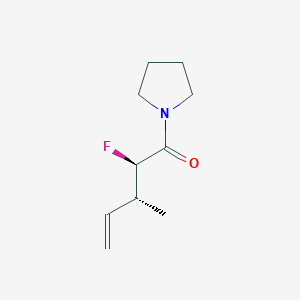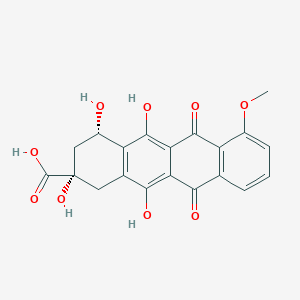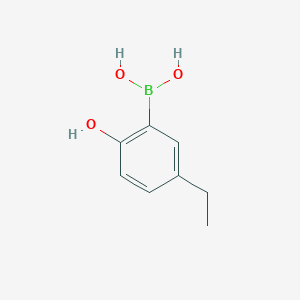![molecular formula C21H16N6 B13414902 4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile CAS No. 500292-48-8](/img/structure/B13414902.png)
4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile is a compound known for its significant role in medicinal chemistry. It is an aminopyrimidine derivative, characterized by the presence of a pyrimidine ring substituted with various functional groups, including a cyanovinyl group and a benzonitrile moiety . This compound is particularly notable for its application in the treatment of HIV, where it functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
Preparation Methods
The synthesis of 4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile typically involves a multi-step process. One conventional method includes the nucleophilic displacement of a 4-chloro group in 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile with (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride . This reaction is carried out under specific conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The nucleophilic substitution of the 4-chloro group is a key step in its synthesis.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, such reactions are common in modifying the functional groups attached to the pyrimidine ring.
Addition Reactions: The cyanovinyl group can participate in addition reactions, potentially forming new derivatives with varied biological activities.
Common reagents used in these reactions include nucleophiles like amines and bases to facilitate the substitution reactions . The major products formed depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups on the pyrimidine ring.
Scientific Research Applications
4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile involves the inhibition of the HIV-1 reverse transcriptase enzyme . By binding to the enzyme, it prevents the transcription of viral RNA into DNA, thereby inhibiting the replication of the virus . This action is facilitated by the compound’s ability to interact with specific amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar compounds to 4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile include other NNRTIs such as efavirenz and nevirapine . Compared to these compounds, this compound exhibits a unique structure that allows for more effective binding to the reverse transcriptase enzyme, potentially leading to improved efficacy and reduced resistance .
Properties
CAS No. |
500292-48-8 |
|---|---|
Molecular Formula |
C21H16N6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2-methylanilino]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H16N6/c1-15-13-16(3-2-11-22)6-9-19(15)26-20-10-12-24-21(27-20)25-18-7-4-17(14-23)5-8-18/h2-10,12-13H,1H3,(H2,24,25,26,27)/b3-2+ |
InChI Key |
FHPSDGUUMXPNGR-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C#N)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC#N)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)
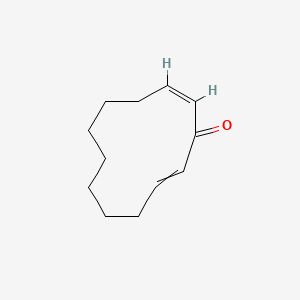


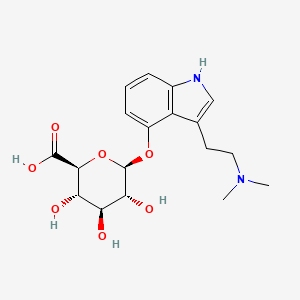

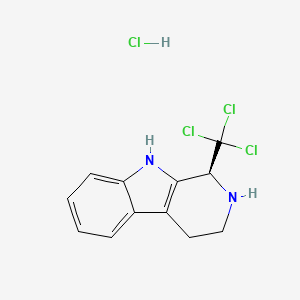

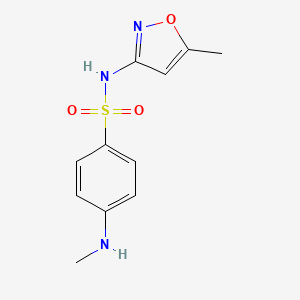

![(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B13414878.png)
